N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide
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Overview
Description
Pyridine and pyrazole derivatives are widely studied in the field of medicinal chemistry due to their diverse biological activities . They are often used as building blocks in the synthesis of complex molecules .
Synthesis Analysis
While specific synthesis methods for “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide” were not found, similar compounds have been synthesized using various methods. For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) .Chemical Reactions Analysis
In the reaction of a substrate bearing a -COOMe moiety in the para-position of the phenyl ring, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods .Scientific Research Applications
Antibacterial Applications
Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aimed at exploring their antibacterial properties. In one study, compounds were created through reactions that produced pyran, pyridine, and pyridazine derivatives, among others. These newly synthesized compounds were evaluated for their antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Compound Synthesis
Regioselective functionalization techniques have been applied to the pyrazolo[1,5-a]pyridine scaffold, utilizing Mg- and Zn-TMP bases. This approach allowed for the synthesis of various functionalized pyrazolo[1,5-a]pyridines, contributing to the diversity of polysubstituted heterocycles (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018). Additionally, a novel method for the solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides was discovered, offering a new pathway to these derivatives and highlighting their potential applications due to multiple sites of Brønsted acidity and basicity (Ghattas, Carlin, Murkli, & Jacobs, 2014).
Medicinal Chemistry and Drug Design
A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their potential as ligands for metal coordination, revealing insights into their molecular and supramolecular structures. These findings are crucial for designing drugs with specific targeting capabilities (Jacobs, Chan, & O'Connor, 2013). Moreover, the development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrated the utility of a sulfur-functionalized aminoacrolein derivative in efficiently synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, expanding access to these compounds for pharmaceutical applications (Tucker, Chenard, & Young, 2015).
Future Directions
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQGBDABDQQQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide |
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